molecular formula C21H28N4 B3763812 1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline

1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B3763812
M. Wt: 336.5 g/mol
InChI Key: KROZMULMDKWIFM-UHFFFAOYSA-N
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Description

1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-beta-carboline core.

    Introduction of the tert-butyl group: This step involves the alkylation of the nitrogen atom in the beta-carboline core with a tert-butyl halide, typically using a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the pyrazolyl group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the propyl chain with a pyrazole derivative, often using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in polar aprotic solvents like DMF, with bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds. Substitution reactions would result in various alkylated or acylated derivatives.

Scientific Research Applications

1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: The compound is studied for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis.

    Biology: It is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can bind to various receptors in the body, modulating their activity and leading to downstream effects.

    Inhibiting enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Modulating signaling pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives, such as:

    Harmine: A naturally occurring beta-carboline with known psychoactive and medicinal properties.

    Harmaline: Another natural beta-carboline with similar effects to harmine but with a different pharmacological profile.

    Tetrahydroharmine: A reduced form of harmine with distinct biological activities.

The uniqueness of this compound lies in its specific structural features, such as the tert-butyl and pyrazolyl groups, which confer unique reactivity and potential biological activities.

Properties

IUPAC Name

1-tert-butyl-2-(3-pyrazol-1-ylpropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4/c1-21(2,3)20-19-17(16-8-4-5-9-18(16)23-19)10-15-24(20)12-7-14-25-13-6-11-22-25/h4-6,8-9,11,13,20,23H,7,10,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROZMULMDKWIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=C(CCN1CCCN3C=CC=N3)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
Reactant of Route 6
1-tert-butyl-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline

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